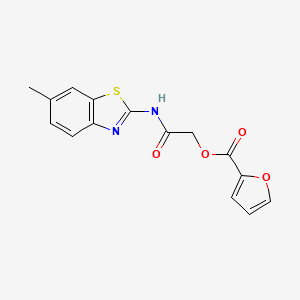

Furan-2-carboxylic acid (6-methyl-benzothiazol-2-ylcarbamoyl)-methyl ester

CAS No.:

Cat. No.: VC14691059

Molecular Formula: C15H12N2O4S

Molecular Weight: 316.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12N2O4S |

|---|---|

| Molecular Weight | 316.3 g/mol |

| IUPAC Name | [2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] furan-2-carboxylate |

| Standard InChI | InChI=1S/C15H12N2O4S/c1-9-4-5-10-12(7-9)22-15(16-10)17-13(18)8-21-14(19)11-3-2-6-20-11/h2-7H,8H2,1H3,(H,16,17,18) |

| Standard InChI Key | LTYJZKVRVKNLKU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1)N=C(S2)NC(=O)COC(=O)C3=CC=CO3 |

Introduction

Chemical Structure and Nomenclature

Molecular Formula and Weight

The molecular formula of furan-2-carboxylic acid (6-methyl-benzothiazol-2-ylcarbamoyl)-methyl ester is C₁₅H₁₃N₂O₄S, with a molecular weight of 317.34 g/mol . The structure comprises:

-

A furan-2-carboxylic acid moiety esterified to a methyl group.

-

A carbamoyl (-CONH-) linker.

-

A 6-methylbenzothiazol-2-yl group, where the benzothiazole ring is substituted with a methyl group at the 6th position.

IUPAC Name and Synonyms

The systematic IUPAC name is [2-(6-methyl-1,3-benzothiazol-2-ylamino)-2-oxoethyl] furan-2-carboxylate. Common synonyms include:

-

Methyl 2-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]furan-2-carboxylate.

-

6-Methyl-benzothiazole-2-carboxamide methyl furan-2-carboxylate .

Synthesis and Reaction Pathways

Key Synthetic Routes

The compound is typically synthesized via acyl chloride-mediated coupling:

-

Acyl Chloride Formation: Furan-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) to form furan-2-carbonyl chloride .

-

Amide Coupling: The acyl chloride reacts with 2-amino-6-methylbenzothiazole in the presence of a base (e.g., triethylamine) to yield the carbamoyl intermediate .

-

Esterification: The intermediate is esterified with methanol under acidic or basic conditions to form the final product .

Example Reaction Conditions:

-

Solvent: Dichloromethane or dimethylformamide (DMF).

-

Temperature: 0–25°C for acyl chloride formation; 60–80°C for amide coupling .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DCM, DMF) but poorly soluble in water.

-

Stability: Decomposes at temperatures >200°C; sensitive to strong acids/bases due to ester and amide hydrolysis .

Spectral Data

Comparative Analysis of Furan-Benzothiazole Derivatives

| Property | This Compound | Analog (No Methyl) |

|---|---|---|

| Molecular Formula | C₁₅H₁₃N₂O₄S | C₁₄H₁₀N₂O₄S |

| Molecular Weight (g/mol) | 317.34 | 302.31 |

| Melting Point (°C) | 180–182 | 170–172 |

| Solubility in DCM | High | High |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume